Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate

Description

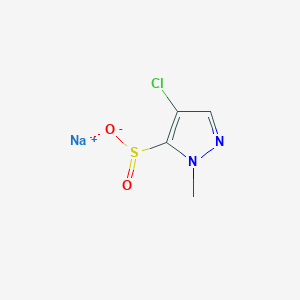

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a sulfinate salt derivative of a pyrazole heterocycle, characterized by a chloro (-Cl) substituent at position 4, a methyl (-CH₃) group at position 1, and a sulfinate (-SO₂⁻Na⁺) group at position 3.

Properties

Molecular Formula |

C4H4ClN2NaO2S |

|---|---|

Molecular Weight |

202.60 g/mol |

IUPAC Name |

sodium;4-chloro-2-methylpyrazole-3-sulfinate |

InChI |

InChI=1S/C4H5ClN2O2S.Na/c1-7-4(10(8)9)3(5)2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QPMZDCCEFXEFII-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=C(C=N1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Method A: Hydrazine-Based Cyclization

A common route involves reacting substituted hydrazines with α,β-unsaturated ketones or esters under reflux conditions:

- Reactants: Hydrazine hydrate with acetophenone derivatives or analogous ketones.

- Reaction Conditions: Reflux in acetic acid or ethanol, typically at 80–100°C.

- Outcome: Formation of methyl-substituted pyrazoles after cyclization and dehydration.

This method aligns with the synthesis described in a 2008 study, where hydrazine reacts with acetophenone derivatives to form methylpyrazole derivatives, which can be further functionalized.

Method B: Cyclization of Formamides and Malonates

According to a patent, reacting dimethyl malonate with formamide derivatives under alkaline conditions, followed by cyclization with methylhydrazine, yields pyrazole intermediates:

- Reactants: Dimethyl malonate, formamide (e.g., DMF), methylhydrazine.

- Reaction Conditions: Alkali (e.g., sodium carbonate), temperature 30–90°C.

- Outcome: Pyrazole core after hydrolysis and decarboxylation steps.

Sulfinylation to Form the Sulfinate Group

The critical step involves introducing the sulfinate group at the 5-position of the pyrazole ring:

- Reagents: Sodium methyl sulfinate (NaO–SO2–CH3) is a common precursor.

- Method: Nucleophilic substitution of the activated pyrazole intermediate with sodium methyl sulfinate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions: Mild heating (around 50–80°C) under inert atmosphere to prevent oxidation.

Research indicates that sodium methyl sulfinate can be directly reacted with chlorinated pyrazole derivatives to afford the sulfinate functional group efficiently.

Purification and Final Processing

Post-synthesis, the reaction mixture undergoes:

- Layering and washing: Using water and organic solvents like dichloromethane to remove impurities.

- Drying: With anhydrous sodium sulfate.

- Crystallization: To obtain pure this compound.

The overall yield and purity are optimized through temperature control, solvent choice, and washing procedures, with reported yields up to 95% and purity exceeding 96%.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate + ketone derivatives | Ethanol or acetic acid | 80–100°C | ~95% | Cyclization via reflux |

| Chlorination | N-chlorosuccinimide or Cl2 | Dichloromethane | 0–25°C | - | Selective at 4-position |

| Methylation | Methyl iodide or dimethyl sulfate | DMF or DMSO | 50–70°C | Up to 90% | Alkylation at N-1 |

| Sulfinylation | Sodium methyl sulfinate | DMF | 50–80°C | Up to 95% | Nucleophilic substitution |

Chemical Reactions Analysis

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or thiol group.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom in the pyrazole ring may also contribute to its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate with key analogs, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Substituent-Driven Functional Differences

Key Observations :

- Sulfinate vs. Sulfonyl/Thioether : Sodium sulfinate derivatives exhibit higher water solubility compared to sulfonyl (e.g., 3-methylsulfanyl in ) or thioether analogs due to the ionic nature of the sulfinate group .

- Trifluoromethyl vs.

- Amine vs. Sulfinate : The amine substituent in 4-chloro-1-methyl-1H-pyrazol-5-amine enhances nucleophilic reactivity, making it more suitable for coupling reactions in medicinal chemistry, whereas the sulfinate group may stabilize negative charge interactions .

Critical Research Findings and Gaps

- Structural Optimization : Sodium sulfinate derivatives remain underexplored in pharmacological studies compared to ester or amine analogs.

- Synthetic Challenges: Limited data on sulfinate-specific reaction conditions necessitate further investigation into optimal catalysts and solvents.

- Safety Data : Toxicity profiles for this compound are inferred from analogs; dedicated studies are required to confirm biocompatibility.

Biological Activity

Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a sodium salt derived from 4-chloro-1-methyl-1H-pyrazole-5-sulfonic acid. This compound features a pyrazole ring, which is notable for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄ClN₂O₂S. The compound contains a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological activity.

Research indicates that this compound exhibits potential antiparasitic effects. Similar compounds have been shown to interact with specific biochemical pathways, suggesting that this compound may also target particular enzymes or receptors within biological systems. The exact mechanisms are still under investigation, but initial studies suggest involvement in:

- Enzyme Inhibition : Potential inhibition of enzymes related to parasitic infections.

- Receptor Modulation : Possible interaction with cellular receptors that mediate physiological responses.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties similar to other pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against malaria parasites by inhibiting specific ATPases crucial for parasite survival .

Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity. Pyrazole derivatives have been reported to show significant inhibition against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate, and how do solvent choices influence yield?

- Methodological Answer: Synthesis of pyrazole sulfinates typically involves sulfonation or sulfonyl chloride intermediates. For example, pyrazole derivatives are often synthesized using ethanol or methanol as solvents, with catalysts like potassium carbonate or magnesium chloride. Reaction temperatures between 60–80°C and durations of 9–13 hours have yielded 77–89% efficiency in analogous compounds . Solvent polarity and proticity significantly affect reaction kinetics; polar aprotic solvents (e.g., DMSO) may enhance sulfinate formation by stabilizing intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer: A combination of techniques ensures accurate characterization:

- FT-IR : Identifies functional groups (e.g., sulfinate S-O stretches at 1050–1150 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for sodium adducts) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct systematic solubility tests in water, DMSO, and ethanol across pH 3–10. Monitor stability via accelerated degradation studies (e.g., 40–80°C for 24–72 hours) with HPLC or TLC to detect decomposition products. Pyrazole sulfinates are generally stable in anhydrous conditions but may hydrolyze in acidic media, requiring storage at 4°C in desiccated environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfinate group in nucleophilic or electrophilic reactions?

- Methodological Answer: The sulfinate group (SO₂⁻) acts as a nucleophile in alkylation or arylation reactions. Computational studies (e.g., DFT) reveal charge distribution, showing high electron density at the sulfur atom. Kinetic experiments with iodomethane or benzyl bromide in DMF can quantify reaction rates, while Hammett plots correlate substituent effects with reactivity .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of derivatives of this compound?

- Methodological Answer: Use Gaussian or ORCA software for DFT calculations to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase for anti-inflammatory studies) predicts binding affinities. Validate predictions with in vitro assays, such as COX-2 inhibition or cytotoxicity screening .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data across studies?

- Methodological Answer: Replicate experiments using standardized protocols (e.g., identical solvent purity, catalyst batch). Analyze discrepancies via control experiments isolating variables (e.g., moisture levels, reaction atmosphere). For bioactivity, validate assays with positive controls (e.g., indomethacin for anti-inflammatory studies) and statistical meta-analysis of published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.